Malvone A

Description

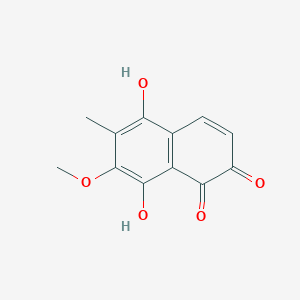

a phytoalexin isolated from Malva sylvestris; structure in first source

Properties

CAS No. |

915764-62-4 |

|---|---|

Molecular Formula |

C12H10O5 |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

5,6-dihydroxy-3-methoxy-2-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O5/c1-5-9(14)6-3-4-7(13)10(15)8(6)11(16)12(5)17-2/h3-4,13,15H,1-2H3 |

InChI Key |

OIOGANSTEUPDQT-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O |

Synonyms |

5,6-Dihydroxy-3-methoxy-2-methyl-1,4-naphthalenedione; 5,6-O-Didemethyl-3-O-methylancistroquinone C; 6-O-Demethyl-3-O-methylancistroquinone B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Malvone A from Malva sylvestris

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of Malvone A, a bioactive naphthoquinone, from the plant Malva sylvestris. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, data presentation, and visualizations to facilitate a deeper understanding of the isolation process.

Introduction to this compound and Malva sylvestris

Malva sylvestris, commonly known as common mallow, is a plant species that has been traditionally used for various medicinal purposes. It is a source of numerous phytochemicals, including the phytoalexin this compound (2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone). Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack. This compound, in particular, has demonstrated notable biological activity, making its isolation and study a significant area of interest for drug discovery and development. The formation of this compound in Malva sylvestris is notably induced by the plant pathogen Verticillium dahliae.[1][2][3][4]

Experimental Protocols for this compound Isolation

The isolation of this compound from Malva sylvestris is a multi-step process that involves the induction of its synthesis, extraction from the plant material, and subsequent purification using chromatographic techniques. The foundational protocol is based on the research by Veshkurova et al. (2006).

Induction of this compound Synthesis

Since this compound is a phytoalexin, its production in Malva sylvestris is significantly enhanced upon pathogenic challenge.

Materials:

-

Healthy, mature Malva sylvestris plants

-

Culture of Verticillium dahliae

-

Sterile water

-

Scalpel or another appropriate tool for inoculation

Procedure:

-

Cultivate a pathogenic strain of Verticillium dahliae on a suitable nutrient medium.

-

Prepare a spore suspension of the pathogen in sterile water.

-

Inoculate the stems of healthy Malva sylvestris plants with the Verticillium dahliae spore suspension. This can be achieved by making small incisions in the stem and applying the spore suspension.

-

Maintain the inoculated plants under controlled conditions (e.g., greenhouse with appropriate temperature and humidity) for a period sufficient to induce the synthesis of this compound. The original study does not specify the exact duration, so optimization may be required.

Extraction of this compound

Following the induction period, the plant material is harvested for the extraction of this compound.

Materials:

-

Inoculated Malva sylvestris stems

-

Aqueous acetone solution (specific concentration not detailed in the primary literature, a starting point could be 80% acetone in water)

-

Ascorbic acid (to prevent oxidation of phenolic compounds)

-

Blender or homogenizer

-

Filtration apparatus (e.g., cheesecloth, filter paper, Buchner funnel)

-

Rotary evaporator

Procedure:

-

Harvest the inoculated stems from the Malva sylvestris plants.

-

Thoroughly wash the plant material to remove any surface contaminants.

-

Homogenize the fresh plant material in an aqueous acetone solution containing a small amount of ascorbic acid. The ratio of plant material to solvent should be optimized for efficient extraction.

-

Filter the homogenate to separate the crude extract from the solid plant debris.

-

Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the acetone.

Purification of this compound by Chromatography

The crude extract containing this compound is then subjected to chromatographic techniques for purification.

2.3.1. Silica Gel Column Chromatography

This is the primary method for the initial purification of this compound from the crude extract.

Materials:

-

Concentrated crude extract

-

Silica gel (60-120 mesh for column chromatography)

-

Glass column

-

Solvents for elution (e.g., a gradient of hexane and ethyl acetate is commonly used for separating compounds of intermediate polarity like naphthoquinones)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a solvent system of increasing polarity. A common starting point for naphthoquinones is a gradient elution starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions onto TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate mixtures).

-

Visualize the spots on the TLC plates under a UV lamp. Fractions containing the same compound (as indicated by the same retention factor, Rf) are pooled together.

-

Further purification of the pooled fractions containing this compound may be necessary, potentially using another round of column chromatography with a shallower solvent gradient or by using preparative TLC.

2.3.2. High-Performance Liquid Chromatography (HPLC) (Optional)

For achieving high purity, HPLC can be employed as a final purification step.

Materials:

-

Partially purified this compound fractions

-

HPLC system with a preparative or semi-preparative column (e.g., C18 reverse-phase)

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

Procedure:

-

Dissolve the partially purified this compound in a suitable solvent.

-

Inject the sample into the HPLC system.

-

Elute with an appropriate mobile phase. For a C18 column, a gradient of water and methanol or acetonitrile is typically used.

-

Monitor the elution using a UV detector at a wavelength where this compound shows maximum absorbance.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

Data Presentation

While the primary literature does not provide specific quantitative data on the yield of this compound from Malva sylvestris, the following table outlines the expected parameters that should be recorded during the isolation process for comparative analysis.

| Parameter | Description | Expected Outcome/Value (Hypothetical) |

| Plant Material | Fresh weight of Malva sylvestris stems used for extraction. | e.g., 500 g |

| Crude Extract Yield | Weight of the concentrated extract after solvent evaporation. | e.g., 25 g |

| Purified this compound Yield | Final weight of pure this compound obtained after all purification steps. | To be determined experimentally |

| Purity | Purity of the final this compound sample as determined by HPLC or other analytical techniques. | >95% |

| TLC Rf Value | Retention factor of this compound on a silica gel TLC plate with a specific solvent system. | To be determined experimentally (e.g., 0.4 in Hexane:Ethyl Acetate 7:3) |

| HPLC Retention Time | Retention time of this compound under specific HPLC conditions. | To be determined experimentally |

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound from Malva sylvestris.

Hypothetical Signaling Pathway of Naphthoquinones

While the specific signaling pathway of this compound is not yet elucidated, this diagram illustrates a general mechanism by which naphthoquinones can exert their biological effects through the induction of oxidative stress.

Caption: A generalized signaling pathway for naphthoquinones.

Conclusion

The isolation of this compound from Malva sylvestris presents a promising avenue for the discovery of new therapeutic agents. This guide provides a detailed framework for its extraction and purification, based on the available scientific literature. Further research is warranted to optimize the isolation protocol, quantify the yield of this compound, and elucidate its specific mechanism of action and signaling pathways. Such studies will be invaluable for advancing its potential application in drug development.

References

- 1. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae) | CoLab [colab.ws]

- 3. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae). | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Malvone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvone A is a naturally occurring naphthoquinone found in plants of the Malva genus, notably Malva sylvestris. It functions as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its role in plant defense.

Chemical Structure and Properties

This compound is chemically identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone.[1][2] Its structure was elucidated using mass spectrometry, NMR spectroscopy, and X-ray crystallographic analysis.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₅ | N/A |

| Molecular Weight | 234.20 g/mol | N/A |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Soluble in methanol | [2] |

| UV-Vis λmax | Not Reported | N/A |

Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data:

| Technique | Key Data Points |

| Mass Spectrometry (MS) | Parent ion [M]⁺ at m/z 234 |

| ¹H NMR (in acetone-d₆) | δ 7.51 (d, J=8 Hz, 1H), 7.18 (d, J=8 Hz, 1H), 4.08 (s, 3H, OCH₃), 1.98 (s, 3H, CH₃) |

| ¹³C NMR (in acetone-d₆) | δ 188.1 (C=O), 184.7 (C=O), 158.4, 153.1, 151.0, 135.3, and other signals |

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a phytoalexin, exhibiting antifungal activity. Its formation is induced in Malva sylvestris upon infection by the plant pathogen Verticillium dahliae.[1][2]

Antifungal Activity

The primary reported biological activity of this compound is its inhibitory effect on the growth of the phytopathogenic fungus Verticillium dahliae. In a turbidimetric assay, this compound demonstrated an ED₅₀ (Effective Dose for 50% inhibition) value of 24 µg/mL against this fungus.[1][2]

Signaling Pathways

The precise signaling pathways through which this compound is produced in Malva sylvestris in response to pathogen attack, and the specific molecular targets of this compound within Verticillium dahliae, are not yet fully elucidated in the scientific literature. However, based on the general understanding of plant defense mechanisms, a putative pathway for its induction can be proposed.

The production of phytoalexins like this compound is a hallmark of plant defense responses, often triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or effector proteins by plant receptors. This recognition initiates a complex signaling cascade.

Caption: Putative plant defense signaling pathway leading to the induction of this compound.

The mechanism by which this compound inhibits the growth of Verticillium dahliae is not definitively known. Naphthoquinones, in general, are known to exert their antimicrobial effects through various mechanisms, including the generation of reactive oxygen species, inhibition of key enzymes, and disruption of cellular membranes.

Caption: Potential mechanisms of antifungal action for this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and biological evaluation of this compound are not extensively published. However, based on general methods for the isolation of naphthoquinones from plants and standard antifungal assays, the following outlines can be provided.

General Protocol for the Isolation of Naphthoquinones from Plant Material

This protocol provides a general framework. Optimization would be required for the specific isolation of this compound from Malva sylvestris.

Caption: General workflow for the isolation of naphthoquinones from plants.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as hexane or dichloromethane, to isolate non-polar compounds including naphthoquinones.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography, typically using silica gel as the stationary phase.

-

Fractionation: A solvent gradient (e.g., increasing polarity with ethyl acetate in hexane) is used to elute compounds with different polarities.

-

Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions containing this compound are pooled and subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization, to obtain the pure compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for Antifungal Susceptibility Testing against Verticillium dahliae

This protocol describes a general method for assessing the antifungal activity of a compound against V. dahliae.

Methodology:

-

Fungal Culture: Verticillium dahliae is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a fresh culture for the assay.

-

Spore Suspension: A spore suspension of a defined concentration (e.g., 1 x 10⁶ spores/mL) is prepared from the fresh fungal culture.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired test concentrations.

-

Assay Setup (Broth Microdilution):

-

A 96-well microtiter plate is used.

-

Each well receives a specific volume of growth medium (e.g., Potato Dextrose Broth), the fungal spore suspension, and the test compound at different concentrations.

-

Control wells containing the fungus with the solvent (vehicle control) and without any treatment (growth control) are included.

-

-

Incubation: The microtiter plate is incubated at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

-

Assessment of Inhibition: Fungal growth inhibition is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual inspection.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound, and the ED₅₀ value is determined.

Conclusion and Future Directions

This compound is a phytoalexin with demonstrated antifungal activity against the significant plant pathogen Verticillium dahliae. Its chemical structure and some of its physicochemical properties have been established. However, to fully realize its potential in agricultural or pharmaceutical applications, further research is warranted. Key areas for future investigation include:

-

Elucidation of Signaling Pathways: Detailed studies are needed to uncover the specific signaling cascades involved in the induction of this compound biosynthesis in Malva sylvestris and its precise mode of action against V. dahliae.

-

Comprehensive Physicochemical Profiling: Determination of properties such as melting point, boiling point, and a detailed solubility profile is necessary for formulation and application development.

-

Optimization of Isolation and Synthesis: Development of efficient and scalable protocols for the isolation of this compound from natural sources or through chemical synthesis is crucial for obtaining sufficient quantities for further research and potential commercialization.

-

Broad-spectrum Activity Screening: Investigating the activity of this compound against a wider range of plant and human pathogens could reveal new therapeutic applications.

This technical guide provides a solid foundation for researchers and scientists interested in this compound and its potential applications in crop protection and drug development. The identified knowledge gaps offer exciting opportunities for future research in the field of natural product chemistry and phytopathology.

References

Malvone A: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvone A, a naphthoquinone phytoalexin, has garnered interest within the scientific community for its antimicrobial properties. This technical guide provides an in-depth overview of the discovery, natural sources, and key experimental data related to this compound. It details the methodologies for its induction and isolation and explores its potential biological activities. The information is presented to support further research and development efforts in the fields of natural product chemistry and drug discovery.

Discovery and Structural Elucidation

This compound was first isolated and identified by a team of researchers from the A.S. Sadykov Institute of Bioorganic Chemistry in Uzbekistan, Texas A&M University, and the Southern Plains Agricultural Research Center (USDA) in the United States.[1][2] The discovery was published in the journal Phytochemistry in 2006.[1][2][3]

The compound is chemically identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone .[1][2][3] Its structure was determined through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallographic analysis.[1][2][3]

Key Identification Data

The structural elucidation of this compound was supported by the following key data points:

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₀O₅ | [2] |

| Molecular Weight | 234 g/mol | [2] |

| Parent Ion (m/z) | 234 | [2] |

Natural Sources and Induction

This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as pathogen attack.[1][2][3]

Primary Natural Source

The exclusive natural source of this compound identified to date is the plant species Malva sylvestris, commonly known as common mallow.[1][2][3][4] This plant belongs to the Malvaceae family and is geographically distributed across Europe, Asia, and Africa.[1][5][6]

Induction of this compound Production

The biosynthesis of this compound in Malva sylvestris is not constitutive but is induced by pathogenic challenge. Specifically, its formation is triggered by the plant pathogen Verticillium dahliae.[1][2][3] This defense mechanism is a key aspect of the plant's response to fungal infection.

Caption: Induction of this compound synthesis in Malva sylvestris upon infection by Verticillium dahliae.

Experimental Protocols

The following sections outline the general procedures for the induction, extraction, and analysis of this compound based on the discovery literature.

Induction of this compound in Malva sylvestris

-

Pathogen Culture: Verticillium dahliae is cultured on a suitable medium, such as potato dextrose agar, to obtain a spore suspension.

-

Plant Inoculation: A spore suspension of V. dahliae is introduced into the stems or roots of healthy Malva sylvestris plants. Control plants are treated with sterile water.

-

Incubation: The inoculated plants are maintained under controlled conditions to allow for the induction of the phytoalexin response. The optimal time for harvest post-inoculation should be determined empirically.

Extraction and Isolation of this compound

-

Harvesting: Plant tissue (e.g., stems) from both inoculated and control plants is harvested, frozen in liquid nitrogen, and lyophilized.

-

Extraction: The dried plant material is ground and extracted with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol.

-

Purification: The crude extract is subjected to chromatographic separation techniques to isolate this compound. This may involve:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate) to fractionate the extract.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of fractions containing this compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification.

-

References

- 1. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae). | Semantic Scholar [semanticscholar.org]

- 3. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae) | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. The phytochemical profiling, pharmacological activities, and safety of malva sylvestris: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-methyl-1,4-naphthoquinones with higher gamma-glutamyl carboxylase activity than MK-4 both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Malvone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the analysis of Malvone A, a phytoalexin with potential applications in drug development. The information is compiled from primary scientific literature to assist researchers in the identification and characterization of this compound.

Introduction to this compound

This compound is a naphthoquinone phytoalexin, identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone. It is produced by the plant Malva sylvestris in response to stress, particularly induction by the pathogen Verticillium dahliae[1][2][3]. Its structure has been elucidated through a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography[1][2][3].

Spectroscopic Data

The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for this compound.

Mass Spectrometry Data

| Parameter | Observed Value |

| Mass-to-Charge Ratio (m/z) | 234[3] |

| Molecular Ion | [M]⁺ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were acquired in acetone-d₆.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.51 | doublet | 8 | Aromatic H |

| 7.18 | doublet | 8 | Aromatic H |

| 4.08 | singlet | - | -OCH₃ |

| 1.98 | singlet | - | -CH₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 188.1 | C=O (Carbonyl) |

| 184.7 | C=O (Carbonyl) |

| 158.4 | sp² C-O |

| 153.1 | sp² C-O |

| 151.0 | sp² C-O |

Experimental Protocols

The following protocols are based on the initial structural elucidation of this compound.

Isolation and Purification

This compound was first isolated from the stems of Malva sylvestris plants that were induced with the fungal pathogen Verticillium dahliae. The general procedure involves:

-

Induction: Treatment of the plant material to stimulate the production of the phytoalexin.

-

Extraction: Maceration and extraction of the plant material with an appropriate organic solvent.

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques to isolate the pure compound. While the specific column and solvent system were not detailed in the initial reports, a typical workflow would involve column chromatography followed by further purification steps.

Mass Spectrometry

-

Instrumentation: The specific model of the mass spectrometer was not reported in the primary literature.

-

Scan Rate: 500 amu/s

-

Scan Range: 50–550 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker ARX 500 spectrometer.

-

Solvent: Acetone-d₆.

-

Experiments: ¹H NMR, ¹³C NMR, and HMBC experiments were conducted to determine the structure.

Visualized Workflows and Pathways

The following diagrams illustrate the conceptual workflow for the isolation and analysis of this compound and the logical relationship of its spectroscopic data.

Caption: Conceptual workflow for the isolation and spectroscopic analysis of this compound.

Caption: Logical relationship between this compound's structure and its key spectroscopic data.

References

In Vitro Antifungal Spectrum of Malvone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvone A, a naphthoquinone phytoalexin identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a secondary metabolite produced by plants of the Malva genus, notably Malva sylvestris, in response to fungal pathogens. This technical guide provides a comprehensive overview of the current knowledge regarding the in vitro antifungal spectrum of this compound. Due to the limited availability of extensive studies on the pure compound, this document also incorporates data from extracts of Malva sylvestris known to contain this compound and contextualizes its potential activity within the broader class of naphthoquinones. This guide summarizes available quantitative antifungal data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. This compound, a naphthoquinone from Malva sylvestris, has been identified as a phytoalexin with antifungal properties. Naphthoquinones, as a chemical class, are recognized for their broad biological activities, including potent antifungal effects.[1] This guide aims to consolidate the existing scientific information on the antifungal profile of this compound to support further research and development in this area.

Quantitative Antifungal Activity

Direct quantitative data on the in vitro antifungal spectrum of purified this compound is currently limited. The most specific data point available is its activity against the plant pathogen Verticillium dahliae.

Table 1: Antifungal Activity of Pure this compound

| Fungal Species | Assay Type | Metric | Value | Reference |

| Verticillium dahliae | Turbidimetric Assay | ED50 | 24 µg/mL | [2] |

ED50 (Median Effective Dose) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

To provide a broader context of potential antifungal activity, data from extracts of Malva sylvestris, which contains this compound, are presented. It is important to note that these values reflect the combined activity of all constituents in the extract and not solely that of this compound.

Table 2: Antifungal Activity of Malva sylvestris Extracts

| Fungal Species | Extract Type | Metric | Value (mg/mL) | Reference |

| Candida albicans | Ethanolic (Root) | MIC | 0.78 | [3] |

| Candida krusei | Ethanolic (Root) | MIC | 0.78 | [3] |

| Candida albicans | Aqueous (Leaf) | MIC | >100 | [3] |

| Candida krusei | Aqueous (Leaf) | MIC | >100 | [3] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocols

While a specific, detailed protocol for the antifungal susceptibility testing of pure this compound is not available in the cited literature, a standard methodology can be constructed based on established protocols for natural compounds and naphthoquinones, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a representative method for determining the MIC of this compound against various fungal species.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.

Materials:

-

Purified this compound

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

-

Negative control (medium with DMSO)

-

Growth control (medium with fungal inoculum)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Fungal Inoculum:

-

For yeasts, culture the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

For molds, culture the isolate on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include wells for a positive control (serial dilutions of a standard antifungal), a negative control (medium with the same concentration of DMSO as in the test wells), and a growth control (medium and inoculum without any antifungal).

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of this compound that results in fungal death.

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto a Sabouraud Dextrose Agar plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MFC is the lowest concentration from the MIC plate that results in no fungal growth or a significant reduction in colony count (e.g., ≥99.9% killing) on the agar plate.[4][5][6][7]

Proposed Mechanism of Action and Signaling Pathways

Specific studies on the signaling pathways affected by this compound in fungi are not yet available. However, based on the known mechanisms of other naphthoquinones, a proposed mechanism of action can be inferred. Naphthoquinones are known to induce cellular damage through the generation of reactive oxygen species (ROS) and by disrupting the fungal cell membrane.[1][8]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antifungal compound like this compound.

Discussion and Future Directions

The available data, although limited, suggests that this compound possesses antifungal activity, particularly against the phytopathogen Verticillium dahliae. The activity of Malva sylvestris extracts against human-pathogenic Candida species further supports the potential of this compound as an antifungal lead compound. However, comprehensive studies on the pure compound are necessary to establish its full antifungal spectrum and potency.

Future research should focus on:

-

Broad-Spectrum Screening: Determining the MIC and MFC values of purified this compound against a wide range of clinically relevant fungi, including yeasts (Candida spp., Cryptococcus spp.) and molds (Aspergillus spp., dermatophytes).

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its antifungal effects. This should include investigations into its ability to generate ROS, disrupt membrane integrity, and potentially inhibit specific fungal enzymes or signaling pathways.

-

Synergy Studies: Evaluating the potential for synergistic interactions between this compound and existing antifungal drugs, which could lead to combination therapies with enhanced efficacy and reduced toxicity.

-

Toxicity Profiling: Assessing the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.

Conclusion

This compound is a promising natural product with demonstrated antifungal potential. While current data on its in vitro antifungal spectrum is not extensive, its chemical nature as a naphthoquinone and the antifungal activity of its source plant provide a strong rationale for further investigation. The protocols and conceptual frameworks presented in this guide offer a roadmap for future research aimed at fully characterizing the antifungal properties of this compound and evaluating its potential as a novel therapeutic agent.

References

- 1. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Minimum fungicidal concentrations of amphotericin B for bloodstream Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biosynthesis of Malvone A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvone A, a naphthoquinone phytoalexin with the chemical structure 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a key defense compound produced by plants of the Malva genus, notably Malva sylvestris.[1][2][3] Its synthesis is induced in response to pathogenic attack, particularly from the fungus Verticillium dahliae.[1][3] This technical guide delineates the proposed biosynthetic pathway of this compound, drawing upon established knowledge of naphthoquinone synthesis in the plant kingdom. It provides detailed hypothetical enzymatic steps, potential intermediates, and comprehensive experimental protocols for the elucidation and analysis of this pathway. All quantitative data from related studies are summarized for comparative purposes, and key pathways and workflows are visualized using Graphviz diagrams.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Malva sylvestris has not been fully elucidated, a scientifically robust hypothetical pathway can be proposed based on the well-characterized shikimate pathway leading to o-succinylbenzoate (OSB) , a common route for the formation of the naphthoquinone core in plants.[4][5][6][7][8][9] Subsequent modification reactions, including hydroxylation and methylation, are then postulated to yield the final this compound structure.

The proposed pathway can be divided into two main stages: Stage 1: Formation of the Naphthoquinone Core via the Shikimate/OSB Pathway. Stage 2: Modification of the Naphthoquinone Core to Yield this compound.

Stage 1: Formation of 1,4-Dihydroxy-2-naphthoate

The initial steps of the pathway follow the conserved shikimate pathway, starting from primary metabolites phosphoenolpyruvate and erythrose-4-phosphate, to produce chorismate.[5][6][9] Chorismate is then converted to o-succinylbenzoate (OSB), which undergoes cyclization to form the naphthoquinone skeleton.

Key enzymatic steps include:

-

Isochorismate synthase (ICS): Converts chorismate to isochorismate.

-

o-Succinylbenzoate synthase (OSBS): Catalyzes the formation of o-succinylbenzoate from isochorismate and 2-oxoglutarate.[8][10]

-

o-Succinylbenzoate-CoA ligase (OSB-CoA ligase): Activates OSB to its CoA ester.[8]

-

Naphthoate synthase (NS): Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA).

Stage 2: Postulated Modification Steps Leading to this compound

Following the formation of the naphthoquinone core, a series of modification reactions are proposed to generate this compound. These include decarboxylation, hydroxylation, and methylation.

Proposed enzymatic steps:

-

Decarboxylation: 1,4-dihydroxy-2-naphthoate is likely decarboxylated to form 1,4-naphthoquinone.

-

Hydroxylation: A series of hydroxylation events, likely catalyzed by cytochrome P450 monooxygenases or other aromatic hydroxylases, would add hydroxyl groups at the C-5 and C-6 positions.[11][12][13][14]

-

Methylation (C-methylation): A methyl group is added to the C-2 position, likely from S-adenosyl-L-methionine (SAM) by a C-methyltransferase.[15][16]

-

Methylation (O-methylation): The hydroxyl group at the C-3 position is methylated to a methoxy group, also likely utilizing SAM as the methyl donor and catalyzed by an O-methyltransferase.[17][18][19][20][21]

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. However, data from studies on related pathways and enzymes provide a valuable reference for researchers.

| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source Organism | Reference |

| o-Succinylbenzoate synthase | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate | ~10 | 2500 | Amycolatopsis | [10] |

| Phenol O-methyltransferase | Acetaminophen | 21,200 | - | Human Erythrocyte | [17] |

| Phenol O-methyltransferase | Phenol | 2,000 | - | Human Erythrocyte | [17] |

| Catechol O-methyltransferase | 3,4-Dihydroxyacetophenone | - | - | - | [19] |

Experimental Protocols

This section provides detailed protocols that can be adapted for the study of this compound biosynthesis.

Elicitation of this compound Production in Malva sylvestris Cell Culture

This protocol describes the induction of phytoalexin synthesis using an elicitor preparation from Verticillium dahliae.

Materials:

-

Malva sylvestris callus or suspension culture

-

Verticillium dahliae culture

-

Liquid culture medium for fungus (e.g., Potato Dextrose Broth)

-

Liquid culture medium for plant cells (e.g., Murashige and Skoog medium)

-

Sterile filtration unit (0.22 µm)

-

Autoclave

Procedure:

-

Elicitor Preparation:

-

Inoculate V. dahliae into liquid medium and grow for 7-10 days.

-

Separate the fungal mycelium from the culture broth by filtration.

-

Sterilize the culture filtrate by passing it through a 0.22 µm filter. This is the elicitor preparation. For a crude, heat-stable elicitor, the filtrate can be autoclaved.[22]

-

-

Elicitation:

-

Grow M. sylvestris suspension cells to the mid-logarithmic phase.

-

Add the sterile elicitor preparation to the plant cell culture at a predetermined concentration (e.g., 1-5% v/v).

-

Incubate the treated cultures for a time course (e.g., 0, 12, 24, 48, 72 hours).

-

-

Harvesting:

-

Separate the cells from the medium by vacuum filtration.

-

Freeze both the cells and the medium immediately in liquid nitrogen and store at -80°C until extraction.

-

Extraction and Quantification of this compound by HPLC

This protocol outlines the extraction of this compound from plant material and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Lyophilized plant material (elicited cells or medium)

-

Methanol or acetone

-

HPLC system with a C18 column and a Diode Array Detector (DAD)

-

This compound standard (if available)

-

Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

Procedure:

-

Extraction:

-

Homogenize the lyophilized plant cells in methanol or acetone.

-

Centrifuge the homogenate and collect the supernatant.

-

Repeat the extraction process twice more.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Resuspend the dried extract in a known volume of the initial mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan, likely in the 250-280 nm and 330-450 nm range for naphthoquinones).

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples based on the peak area.[1][17][23][24][25][26][27]

-

General Enzyme Assay Protocols (Adaptable for this compound Biosynthesis)

The following are general frameworks for assaying the key enzyme classes proposed in the this compound biosynthetic pathway. These would need to be optimized with the specific substrates.

1. o-Succinylbenzoate Synthase (OSBS) Assay:

-

Principle: Spectrophotometric detection of the formation of o-succinylbenzoate.

-

Reaction Mixture: Buffer (e.g., Tris-HCl, pH 8.0), MgCl2, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (substrate), and the plant protein extract.

-

Procedure: Incubate the reaction mixture at an optimal temperature (e.g., 30°C). Stop the reaction at various time points and analyze the formation of OSB by HPLC.[28]

2. Aromatic Hydroxylase Assay:

-

Principle: HPLC-based detection of the hydroxylated product.

-

Reaction Mixture: Buffer (e.g., phosphate buffer, pH 7.4), NADPH, the naphthoquinone substrate, and a microsomal protein fraction from the plant.

-

Procedure: Incubate the reaction at an optimal temperature. Stop the reaction (e.g., by adding acetonitrile) and analyze the formation of the hydroxylated naphthoquinone by HPLC.[11]

3. O-Methyltransferase (OMT) Assay:

-

Principle: Radiochemical assay detecting the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the substrate, or HPLC analysis of the methylated product.

-

Reaction Mixture: Buffer (e.g., Tris-HCl, pH 7.5), [³H]-SAM or unlabeled SAM, the hydroxylated naphthoquinone substrate, and the plant protein extract.

-

Procedure (Radiochemical): After incubation, extract the methylated product with an organic solvent and quantify the incorporated radioactivity using liquid scintillation counting.

-

Procedure (HPLC): Stop the reaction and analyze the formation of the methoxylated product by HPLC.[18][19][20][29]

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for future research into the defense mechanisms of Malva sylvestris. The experimental protocols outlined in this guide offer a comprehensive toolkit for researchers to elucidate the specific enzymes and intermediates involved in this pathway. A thorough understanding of this compound biosynthesis holds significant potential for the development of novel disease-resistant plant varieties and for the biotechnological production of this and other valuable naphthoquinone compounds for pharmaceutical applications. Further research, including gene silencing and heterologous expression studies, will be crucial to definitively characterize each step of this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The phytochemical profiling, pharmacological activities, and safety of malva sylvestris: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convergent evolution of plant specialized 1,4-naphthoquinones: metabolism, trafficking, and resistance to their allelopathic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytomenadione - Wikipedia [en.wikipedia.org]

- 8. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 9. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. The evolution of strictly monofunctional naphthoquinol C-methyltransferases is vital in cyanobacteria and plastids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The evolution of strictly monofunctional naphthoquinol C-methyltransferases is vital in cyanobacteria and plastids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human erythrocyte phenol O-methyltransferase: radiochemical microassay and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. maxapress.com [maxapress.com]

- 21. mdpi.com [mdpi.com]

- 22. Inhibition of Elicitor-Induced Phytoalexin Formation in Cotton and Soybean Cells by Citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ema.europa.eu [ema.europa.eu]

- 24. scielo.br [scielo.br]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. [mdpi.com]

Methodological & Application

Application Note & Protocol: Quantification of Malvone A in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvone A, chemically identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a phytoalexin found in plants of the Malva genus, such as Malva sylvestris (common mallow).[1][2] As a phytoalexin, it is produced by the plant in response to pathogens and stress.[3] this compound has garnered significant interest due to its notable biological activities, including antimicrobial and anti-inflammatory properties.[4][5][6][7][8] Its potential therapeutic applications make accurate quantification in plant extracts a critical step for research, drug development, and the quality control of herbal formulations.[9]

High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely used analytical technique for the separation, identification, and quantification of phytochemicals in complex mixtures like plant extracts.[9][10][11] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection.

Principle of the Method

This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of polar solvents. When the plant extract is injected into the system, compounds are separated based on their polarity. Nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. The separation is achieved by a gradient elution, where the mobile phase composition is varied to systematically elute compounds of interest.

A UV detector is used for quantification. This compound, a naphthoquinone, possesses chromophores that absorb light in the UV-visible spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in the sample, allowing for accurate quantification by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard.

Materials and Methods

Reagents and Standards

-

This compound certified reference standard (>98% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (or acetic acid), analytical grade

-

Solvents for extraction (e.g., methanol, ethanol)

-

Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

-

HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

-

Analytical column: C18, 250 x 4.6 mm, 5 µm particle size

-

Data acquisition and processing software

-

Analytical balance

-

Ultrasonic bath

-

Rotary evaporator

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Plant Material Extraction and Sample Preparation

-

Grinding: Air-dry the plant material (Malva sylvestris leaves or stems) and grind it into a fine powder.

-

Extraction:

-

Accurately weigh 1 g of the powdered plant material into a flask.

-

Add 20 mL of methanol.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Allow the mixture to macerate for 24 hours at room temperature, protected from light.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

-

Sample Solution Preparation:

-

Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol.

-

Vortex the solution to ensure it is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

HPLC Method and Quantification

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the quantification of this compound.

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm (based on typical naphthoquinone absorbance) |

Calibration Curve and Quantification

-

Inject the prepared standard solutions into the HPLC system.

-

Record the peak area for this compound at each concentration.

-

Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be > 0.999 for good linearity.

-

Inject the prepared plant extract sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables provide examples of how to structure the quantitative data for clear comparison and reporting.

Table 2: Example Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 760,100 |

| 100 | 1,525,000 |

| Linear Regression | y = 15240x + 350; R² = 0.9998 |

Table 3: Example Quantification of this compound in Malva sylvestris Extracts

| Sample ID | Plant Part | Peak Area (mAU*s) | Concentration in Extract (mg/g) |

|---|---|---|---|

| MS-L-01 | Leaf | 250,600 | 16.42 |

| MS-S-01 | Stem | 180,250 | 11.82 |

Visualizations

The following diagrams illustrate the experimental workflow and a putative signaling pathway for this compound's anti-inflammatory activity.

Caption: Experimental workflow for this compound quantification.

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

- 1. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pater-simon-asic.si [pater-simon-asic.si]

- 4. Phytochemistry and Pharmacological Activity of Malva sylvestris L: A Detailed Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivity of Malva Sylvestris L., a Medicinal Plant from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The phytochemical profiling, pharmacological activities, and safety of malva sylvestris: a review | springermedizin.de [springermedizin.de]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thepharmajournal.com [thepharmajournal.com]

Malvone A: A Promising Natural Fungicide for Agricultural Applications

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Malvone A, a naturally occurring naphthoquinone isolated from the common mallow plant (Malva sylvestris), is emerging as a potent natural fungicide with significant potential for agricultural applications. This phytoalexin, produced by the plant in response to fungal pathogens, has demonstrated notable efficacy, particularly against Verticillium dahliae, a soil-borne fungus responsible for widespread crop damage. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its known antifungal activity, putative mechanism of action, and protocols for its investigation.

Introduction

The increasing demand for sustainable agricultural practices has intensified the search for effective, eco-friendly alternatives to synthetic fungicides. Natural compounds derived from plants offer a promising avenue for the development of new bio-fungicides. This compound (2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone) is a secondary metabolite produced by Malva sylvestris and has been identified as a key component of the plant's defense mechanism.[1][2] Its antifungal properties, particularly against Verticillium wilt, make it a compelling candidate for further research and development as a commercial bio-fungicide.

Antifungal Activity of this compound

To date, the most well-documented antifungal activity of this compound is against the phytopathogen Verticillium dahliae. As a phytoalexin, its production in Malva sylvestris is induced upon infection by this fungus.[3][4]

Data Presentation: In Vitro Efficacy of this compound

| Fungal Pathogen | Assay Type | Efficacy Metric | Value | Reference |

| Verticillium dahliae | Turbidimetric Assay | ED50 | 24 µg/mL | [3][4] |

Further research is required to establish the antifungal spectrum of this compound against other significant agricultural pathogens such as Botrytis cinerea, Fusarium oxysporum, and Alternaria solani. Currently, there is a lack of publicly available data on the efficacy of purified this compound against these fungi.

Mechanism of Action

The precise signaling pathway of this compound's antifungal activity is not yet fully elucidated. However, based on the known mechanisms of other naphthoquinones, a multi-pronged attack on fungal cells is hypothesized. The proposed mechanism involves the disruption of the fungal cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to a cascade of events culminating in the inhibition of fungal growth and, ultimately, cell death.

Caption: Proposed mechanism of action of this compound against fungal cells.

Experimental Protocols

The following protocols are provided as a guide for the experimental investigation of this compound.

Protocol 1: Extraction and Purification of this compound from Malva sylvestris

Objective: To extract and purify this compound from the aerial parts of Malva sylvestris.

Materials:

-

Dried, powdered aerial parts of Malva sylvestris

-

Methanol

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard analytical equipment

Procedure:

-

Extraction:

-

Macerate the dried plant material in methanol at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Resuspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with hexane to remove nonpolar compounds.

-

Subsequently, partition the aqueous methanol phase with ethyl acetate to extract compounds of medium polarity, including this compound.

-

Collect and concentrate the ethyl acetate fraction.

-

-

Purification:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing this compound (a reference standard would be required for confirmation).

-

Pool the fractions containing this compound and further purify using preparative TLC or HPLC if necessary.

-

Caption: Generalized workflow for the extraction and purification of this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various plant pathogenic fungi.

Materials:

-

Purified this compound

-

Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Potato Dextrose Agar (PDA)

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

-

Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the test fungus in sterile PDB and adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

-

Microdilution Assay:

-

Dissolve this compound in DMSO to create a stock solution.

-

Perform serial two-fold dilutions of the this compound stock solution in PDB in a 96-well plate.

-

Add the fungal inoculum to each well.

-

Include positive (fungal inoculum without this compound) and negative (PDB only) controls.

-

Incubate the plates at an appropriate temperature for 48-72 hours.

-

-

MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth, as determined visually or spectrophotometrically.

-

MFC Determination:

-

Take an aliquot from the wells showing no visible growth in the MIC assay.

-

Plate the aliquots onto PDA plates.

-

Incubate the plates at an appropriate temperature for 48-72 hours.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the PDA plates.

-

Protocol 3: Phytotoxicity Assessment

Specific phytotoxicity data for this compound on various crop plants is not currently available. The following is a general protocol for assessing the phytotoxicity of a natural compound.

Objective: To evaluate the potential phytotoxic effects of this compound on representative crop plants.

Materials:

-

Purified this compound

-

Seeds of test plants (e.g., tomato, lettuce, wheat)

-

Potting soil

-

Pots or trays

-

Growth chamber or greenhouse with controlled conditions

Procedure:

-

Plant Growth: Sow seeds in pots and allow them to germinate and grow to the 2-4 true leaf stage.

-

Treatment Application:

-

Prepare different concentrations of this compound in a suitable solvent (with a surfactant if necessary).

-

Spray the plants with the this compound solutions until runoff.

-

Include a control group sprayed only with the solvent and surfactant.

-

-

Observation:

-

Maintain the plants in a growth chamber or greenhouse for 7-14 days.

-

Visually assess the plants for any signs of phytotoxicity, such as leaf discoloration, necrosis, stunting, or malformation.

-

Record observations and compare the treated plants to the control group.

-

Formulation and Application in Agriculture

Detailed research into the formulation of this compound as a bio-fungicide has not yet been published. The development of a stable and effective formulation is a critical step for its practical application in agriculture.

Considerations for Formulation:

-

Solubility: this compound's solubility in water and other environmentally friendly solvents will need to be determined to develop a suitable liquid formulation.

-

Stability: The stability of this compound under various environmental conditions (e.g., UV light, temperature, pH) must be assessed to ensure a reasonable shelf life and efficacy in the field.

-

Adjuvants: The addition of adjuvants, such as surfactants and sticking agents, may be necessary to improve the coverage and adherence of the formulation to plant surfaces.

Application Methods:

-

Foliar Spray: A liquid formulation of this compound could be applied as a foliar spray to protect plants from foliar fungal pathogens.

-

Soil Drench: For soil-borne pathogens like Verticillium dahliae, a soil drench application may be more effective.

-

Seed Treatment: Treating seeds with a this compound formulation could provide early protection against seed and soil-borne diseases.

Future Directions

The potential of this compound as a natural fungicide is promising, but further research is essential to realize its application in agriculture. Key areas for future investigation include:

-

Optimization of Extraction and Purification: Development of a scalable and cost-effective method for producing high-purity this compound.

-

Broad-Spectrum Efficacy Testing: Evaluation of this compound's antifungal activity against a wider range of economically important plant pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in fungal cells.

-

Phytotoxicity and Environmental Fate: Comprehensive studies to ensure the safety of this compound to non-target organisms and its degradation profile in the environment.

-

Formulation and Field Trials: Development of stable and effective formulations and conducting field trials to evaluate the performance of this compound under real-world agricultural conditions.

The continued exploration of this compound holds the potential to provide a valuable tool for integrated pest management strategies and contribute to a more sustainable future for agriculture.

References

- 1. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae) | CoLab [colab.ws]

- 2. The phytochemical profiling, pharmacological activities, and safety of malva sylvestris: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a phytoalexin found in Malva sylvestris (family Malvaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Malvone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvone A, a phytoalexin identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a compound of interest due to its biological activities.[1] Understanding its chemical structure and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and potential use in drug development and metabolomics studies. This document provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound, along with a generalized protocol for its analysis.

Chemical Structure

Systematic Name: 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone

Molecular Formula: C₁₂H₁₀O₅

Molecular Weight: 234.21 g/mol

Structure:

Caption: Chemical structure of this compound.

Predicted Mass Spectrometry Fragmentation Pattern

Parent Ion:

The mass spectrum of this compound is expected to show a prominent parent ion. In one study, a parent ion was observed at m/z 234, which corresponds to the molecular weight of the compound.[1] For ESI in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 235 .

Predicted Fragmentation Data:

The following table summarizes the predicted major fragments for this compound.

| m/z (Predicted) | Proposed Formula | Proposed Structure/Loss | Notes |

| 235 | [C₁₂H₁₁O₅]⁺ | [M+H]⁺ | Protonated parent molecule. |

| 217 | [C₁₂H₉O₄]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl groups. |

| 207 | [C₁₁H₈O₄]⁺ | [M+H - CO]⁺ | Loss of carbon monoxide from the quinone ring, a common fragmentation for quinones. |

| 189 | [C₁₁H₆O₃]⁺ | [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide. |

| 179 | [C₁₀H₈O₃]⁺ | [M+H - 2CO]⁺ | Loss of a second carbon monoxide molecule. |

| 161 | [C₁₀H₆O₂]⁺ | [M+H - 2CO - H₂O]⁺ | Further fragmentation involving the loss of water. |

| 151 | [C₉H₈O₂]⁺ | [M+H - CO - C₂H₂O]⁺ | Fragmentation involving the methoxy and methyl groups. |

Fragmentation Pathway Diagram:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Analysis of this compound

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source.

1. Materials and Reagents:

-

This compound standard (or purified sample)

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

LC column (e.g., C18 column)

-

LC-MS system with ESI source (e.g., Q-TOF or Orbitrap)

2. Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter before injection.

3. LC-MS Parameters (Example):

-

Liquid Chromatography:

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (ESI-Positive Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Scan Range: m/z 50-500

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation pattern.

-

4. Data Analysis:

-

Acquire full scan MS data to identify the [M+H]⁺ ion of this compound (m/z 235).

-

Perform MS/MS experiments on the precursor ion at m/z 235 to obtain the fragmentation spectrum.

-

Analyze the resulting MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

-

Compare the experimental fragmentation pattern with the predicted pattern for structural confirmation.

Experimental Workflow Diagram:

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This document provides a theoretical framework for understanding the mass spectrometric fragmentation of this compound. The predicted fragmentation pattern, centered around the protonated molecule at m/z 235, involves characteristic losses of water and carbon monoxide, which are typical for naphthoquinone structures. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further elucidate the fragmentation behavior of this important phytoalexin. Such data is invaluable for the unambiguous identification and quantification of this compound in complex biological matrices.

References

Malvone A: Application Notes and Protocols for Fungal Infection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvone A, a naphthoquinone scientifically known as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a phytoalexin isolated from the plant Malva sylvestris.[1] Emerging research has identified this compound as a promising candidate for the development of novel antifungal therapeutic agents. This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in exploring the antifungal potential of this compound.

Antifungal Activity

This compound has demonstrated significant inhibitory activity against pathogenic fungi. Notably, it has been shown to be a potent antimicrobial agent against the plant pathogen Verticillium dahliae.[1] While specific data for a broad range of human and plant fungal pathogens is still under investigation, preliminary findings and studies on the source plant, Malva sylvestris, suggest a wider spectrum of activity. An ethanol extract of Malva sylvestris root, which contains this compound, has shown a Minimum Inhibitory Concentration (MIC) of 0.78 mg/mL against Candida albicans.[2]

Quantitative Antifungal Data

The following table summarizes the available quantitative data on the antifungal activity of this compound.

| Fungal Species | Assay Type | Value | Units | Reference |

| Verticillium dahliae | Turbidimetric Assay | ED50 = 24 | µg/mL | [1] |

| Candida albicans | Broth Microdilution (on M. sylvestris root extract) | MIC = 0.78 | mg/mL | [2] |

Mechanism of Action (Putative)

The precise mechanism of action for this compound's antifungal properties has not been definitively elucidated. However, based on the known mechanisms of other naphthoquinones and flavonoids, several pathways are likely involved. These include:

-

Disruption of Fungal Cell Membrane: Like many phenolic compounds, this compound may interfere with the integrity of the fungal plasma membrane, leading to leakage of cellular contents and ultimately cell death.[3]

-

Inhibition of Ergosterol Biosynthesis: A common target for antifungal drugs is the ergosterol biosynthesis pathway, which is crucial for maintaining the structure and function of the fungal cell membrane.[4][5] this compound may inhibit key enzymes in this pathway.

-

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is essential for cell viability and is a prime target for antifungal agents.[6][7] this compound could potentially inhibit the enzymes responsible for the synthesis of these structural components.

-

Inhibition of Nucleic Acid Synthesis: Some antimicrobial compounds interfere with DNA and RNA synthesis, thereby halting fungal replication and growth.[8][9]

Putative Signaling Pathway for this compound Antifungal Activity

References

- 1. researchgate.net [researchgate.net]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]